ERR|A Ligand-Linker Conjugates 1
Description
Contextualization of Estrogen-Related Receptor Alpha (ERRα) as a Protein of Interest (POI) in Research
Estrogen-Related Receptor Alpha (ERRα), also known as NR3B1, is a member of the nuclear receptor superfamily. nih.gov It was the first orphan nuclear receptor to be identified, so named because its endogenous ligand has not been definitively identified. researchgate.net Despite its name, ERRα is not activated by estrogens. researchgate.net
ERRα's significance as a research target stems from its critical role as a transcriptional regulator of genes involved in cellular energy metabolism. nih.gov It governs key metabolic pathways such as mitochondrial biogenesis, oxidative phosphorylation, and fatty acid metabolism. nih.govnih.gov Dysregulation of ERRα activity has been implicated in a variety of pathological conditions, including metabolic disorders and several types of cancer. researchgate.net
In the context of oncology, elevated expression of ERRα has been observed in breast, ovarian, and endometrial cancers and is often associated with a poor prognosis. arvinas.commedchemexpress.com In breast cancer, for instance, ERRα is thought to contribute to tumor growth and progression, particularly in estrogen receptor-negative (ER-negative) forms of the disease, which are often more aggressive and have fewer treatment options. nih.gov Its involvement in regulating metabolic pathways that fuel cancer cell proliferation and survival makes it a compelling target for therapeutic intervention. arvinasmedical.com
Fundamental Principles of Proteolysis Targeting Chimeras (PROTACs) and Related Ligand-Linker Conjugates
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The UPS is responsible for degrading damaged or unwanted proteins through a process of tagging them with ubiquitin, which marks them for destruction by the proteasome.
A PROTAC molecule is comprised of three key components:
A "warhead" ligand that specifically binds to the protein of interest (POI), in this case, ERRα.
An E3 ubiquitin ligase-recruiting ligand that binds to an E3 ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein.
A chemical linker that covalently connects the warhead and the E3 ligase ligand.
The fundamental principle of PROTAC action is to induce proximity between the POI and an E3 ligase. By forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC brings the E3 ligase close to the target protein, leading to the ubiquitination of the POI. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
A key advantage of PROTACs over traditional inhibitors is their catalytic nature. A single PROTAC molecule can induce the degradation of multiple target protein molecules before it is eventually degraded itself. This can lead to a more potent and sustained biological effect at lower concentrations. Furthermore, because they only require binding to the target, not inhibition of its active site, PROTACs have the potential to target a broader range of proteins, including those without enzymatic function, which have been traditionally difficult to drug.
The term "ligand-linker conjugate" refers to the combination of the target protein ligand and the linker. This conjugate is a crucial component of the PROTAC, as the nature of the linker—its length, composition, and attachment points—can significantly influence the efficacy, selectivity, and physicochemical properties of the final degrader molecule.
Historical Development and Evolution of ERRα Targeted Degraders
The journey towards creating effective ERRα targeted degraders began with the identification of ligands that could bind to this orphan receptor. A significant milestone was the discovery of XCT790 , the first reported inverse agonist for ERRα. An inverse agonist is a compound that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. XCT790 was shown to inhibit the transcriptional activity of ERRα.
The concept of PROTACs, first reported in 2001, initially utilized peptide-based components, which often suffered from poor cell permeability and stability. A major advancement was the development of small-molecule PROTACs. In 2015, a landmark collaboration between the laboratory of Professor Craig Crews at Yale University and GlaxoSmithKline (GSK) led to the development of the first small-molecule, VHL-recruiting PROTACs, including one that targeted ERRα, referred to as PROTAC_ERRα . nih.gov This pioneering work demonstrated that a small molecule could effectively induce the degradation of an endogenous protein in cells. nih.gov The PROTAC_ERRα showed a dose-dependent decrease in ERRα levels in MCF-7 cells, with a half-maximal degradation concentration (DC50) of approximately 100 nM and a maximal degradation (Dmax) of 86%. researchgate.net
Subsequent research has focused on optimizing the components of ERRα degraders to improve their potency and selectivity. This has involved modifying the ERRα-binding ligand, often using derivatives of known inhibitors like XCT790, and exploring different E3 ligase ligands and linker compositions.
For instance, researchers have designed and synthesized a series of (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide derivatives as new ERRα degraders. One of the most potent and selective compounds to emerge from this work is compound 6c . This VHL-based PROTAC demonstrated the ability to degrade over 80% of ERRα protein at a concentration of just 30 nM and showed high selectivity for ERRα over its homologs ERRβ and ERRγ.
The development of ERRα degraders has also explored the use of other E3 ligases, such as Mouse Double Minute 2 (MDM2). However, early attempts at creating MDM2-based ERRα PROTACs, such as those linking an XCT790 analog to the MDM2 ligand nutlin-3, resulted in insignificant degradation of ERRα. This highlights the critical role of the specific combination of the target ligand, linker, and E3 ligase ligand in achieving effective protein degradation.
Research Findings on ERRα Ligand-Linker Conjugates
The following tables summarize key data from research on various ERRα ligand-linker conjugates, illustrating the impact of different components on their degradation capabilities.
| Compound Name | ERRα Ligand | E3 Ligase Ligand | Linker Composition | Degradation Data | Selectivity |
|---|---|---|---|---|---|
| PROTAC_ERRα | GSK5182 (ERRα antagonist) | VHL Ligand | PEG-based | DC50: ~100 nM; Dmax: 86% (in MCF-7 cells) | Not specified |
| Compound 6a | (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide derivative | VHL Ligand | 2-carbon alkyl chain | ~50% degradation at 100 nM | Not specified |
| Compound 6c | (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide derivative | VHL Ligand | 4-carbon alkyl chain | >80% degradation at 30 nM | Selective for ERRα over ERRβ and ERRγ |
| Compound 6d | (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide derivative | VHL Ligand | 5-carbon alkyl chain | Strong degradation potency | Not specified |
| Compound 6e | (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide derivative | VHL Ligand | 6-carbon alkyl chain | Loss of degradation potency | Not specified |
| Compound 6f | (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide derivative | VHL Ligand | 7-carbon alkyl chain | Loss of degradation potency | Not specified |
| Compound Name | ERRα Ligand | E3 Ligase Ligand | Linker Composition | Degradation Data | Reference |
|---|---|---|---|---|---|
| PROTAC ERRα Degrader-1 | ERRα binding group | MDM2 ligand | Not specified | Not specified | |
| PROTAC ERRα Degrader-2 | ERRα binding group | MDM2 ligand | Not specified | Not specified | |
| F1 | XCT790 analog | Nutlin-3 | 2-carbon alkyl chain | Not significant | |
| F2 | XCT790 analog | Nutlin-3 | 5-carbon alkyl chain | Not significant |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-N-(2-aminoethyl)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F6N3O3.C2HF3O2/c1-33-19-9-13(8-15(11-30)20(32)31-7-6-29)2-5-18(19)34-12-14-3-4-16(21(23,24)25)10-17(14)22(26,27)28;3-2(4,5)1(6)7/h2-5,8-10H,6-7,12,29H2,1H3,(H,31,32);(H,6,7)/b15-8+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWMCNMPRHLDGM-TWNLEINFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCCN)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCCN)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Synthetic Methodologies for Errα Ligand Linker Conjugates
Design Principles for ERRα Ligand Warheads
The "warhead" of an ERRα ligand-linker conjugate is the moiety that specifically binds to the ERRα protein. Its design is critical for the potency and selectivity of the entire conjugate.
The discovery of new molecular frameworks that can bind to ERRα is a continuous effort in the field. ERRα, being an orphan nuclear receptor, does not have a known natural ligand, which presents a unique challenge. nih.govnih.gov However, researchers have successfully identified synthetic ligands.
One approach involves screening compound libraries to identify molecules that modulate ERRα activity. For instance, a novel class of ERRα inverse agonists, 1-(2,5-diethoxy-benzyl)-3-phenyl-urea analogues, were identified through structural optimization and have shown strong inhibitory effects on the transcriptional activity of ERRα. nih.gov Another study identified a novel nucleolar protein, RaRF, that interacts with ERRα and inhibits its transcriptional activity by sequestering it in the nucleolus. nih.gov
Molecular dynamics simulations have also proven valuable in uncovering new binding sites on ERRα. A recent study revealed a previously unknown binding trench adjacent to the orthosteric pocket of the ERRα ligand-binding domain. nih.gov This discovery opens up new possibilities for the design of selective ERRα modulators. nih.gov
Once a ligand scaffold is identified, Structure-Activity Relationship (SAR) studies are conducted to optimize its binding affinity and selectivity for ERRα. This involves systematically modifying the chemical structure of the ligand and evaluating the impact of these changes on its biological activity.
For example, in the development of tris-benzamide-based modulators targeting the interaction between estrogen receptor α (ERα) and its coregulators, SAR studies revealed the critical role of specific substituents and their geometry. nih.govacs.org It was found that a hydroxyl group was important for protein binding, and a trans-4-phenylcyclohexane moiety significantly increased both binding affinity and cell growth inhibition potency. nih.govacs.org While these studies were focused on ERα, the principles of using conformational restriction and derivatization to enhance binding are broadly applicable to the design of ERRα ligands.
Computational methods, such as 3D-QSAR and molecular docking, are often employed to understand the interactions between ligands and the ERRα binding pocket at a molecular level, guiding the rational design of more potent and selective binders. louisville.edu
E3 Ubiquitin Ligase Recruitment Ligands
The other crucial component of an ERRα ligand-linker conjugate is the ligand that recruits an E3 ubiquitin ligase. The choice of E3 ligase and the design of its corresponding ligand can significantly impact the efficiency and specificity of ERRα degradation. nih.gov
The von Hippel-Lindau (VHL) E3 ligase is one of the most commonly recruited E3 ligases in PROTAC design. rsc.orgnih.gov Small-molecule VHL ligands, often based on the hydroxyproline (B1673980) motif of the endogenous VHL substrate HIF-1α, have been extensively developed and optimized. nih.govresearchgate.net
In the context of ERRα degradation, VHL-recruiting ligands have proven to be highly effective. nih.gov For instance, a VHL ligand harboring a solvent-exposing acetamide (B32628) group was utilized for the design of new ERRα degraders. nih.gov SAR studies have led to the development of potent VHL ligands that can be incorporated into PROTACs to induce efficient degradation of target proteins. rsc.orgnih.gov The availability of high-quality, small-molecule VHL ligands has been a cornerstone for the advancement of targeted protein degradation. rsc.org
Cereblon (CRBN) is another widely used E3 ligase in the development of PROTACs. nih.govcreative-biolabs.com Ligands for CRBN are often derivatives of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogues, which contain a glutarimide (B196013) moiety that binds to CRBN. creative-biolabs.com
While initial studies suggested that CRBN-based ERRα-PROTACs were not effective in degrading ERRα, further research has shown that CRBN-mediated degradation is possible. nih.gov The success of CRBN recruitment appears to be dependent on the specific location on the ERRα protein surface to which the CRBN ligand is recruited, highlighting a previously uncharacterized correlation between E3 ligase recruitment location and degradability. nih.gov This indicates that with further optimization of the linker and attachment point on the ERRα ligand, CRBN-recruiting PROTACs could become a viable strategy for ERRα degradation.
Researchers are continuously exploring other E3 ligases to expand the toolbox for targeted protein degradation. Mouse double minute 2 homolog (MDM2) and inhibitor of apoptosis proteins (IAPs) are among the E3 ligases being investigated for this purpose. nih.govnih.gov
MDM2 is an E3 ligase that negatively regulates the tumor suppressor p53. nih.govscienceopen.com Small-molecule inhibitors of the MDM2-p53 interaction, such as nutlin derivatives, have been incorporated into PROTACs to recruit MDM2 for the degradation of various target proteins. nih.govscienceopen.com Some ERRα ligand-linker conjugates have been designed to recruit MDM2. medchemexpress.comchemscene.combiocat.com
Similarly, ligands for IAP E3 ligases, such as bestatin (B1682670) and its derivatives, have been used to create PROTACs, termed SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers). nih.gov However, early investigations with IAP-based ERRα-PROTACs did not result in target degradation. nih.gov
Linker Chemistry and Architectural Considerations
The linker is a critical component of Proteolysis Targeting Chimeras (PROTACs), acting as the bridge between the ligand that binds to the target protein, in this case, Estrogen-Related Receptor Alpha (ERRα), and the ligand that recruits an E3 ubiquitin ligase. nih.govfrontiersin.org The chemical nature, length, and attachment points of the linker significantly influence the formation and stability of the ternary complex (ERRα-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein. nih.govnih.gov
The length of the linker is a crucial determinant of a PROTAC's degradation efficacy. researchgate.net An optimal linker length facilitates the productive formation of the ternary complex, where the target protein and the E3 ligase are brought into appropriate proximity and orientation for ubiquitination. researchgate.netresearchgate.net
Research on PROTACs targeting other nuclear receptors, such as the Estrogen Receptor (ER), has demonstrated a clear relationship between linker length and degradation efficiency. For instance, a study systematically varying the linker length in ERα-targeting PROTACs found that a 16-atom chain length was optimal for inducing ERα degradation. nih.govscispace.comrsc.org Both shorter and longer linkers resulted in reduced degradation, highlighting the precise spatial requirements for effective ternary complex formation. researchgate.netnih.gov This "Goldilocks" effect, where an intermediate linker length is most effective, is a common observation in PROTAC design. researchgate.net
For ERRα-targeting PROTACs, similar principles apply. The linker must be long enough to span the distance between the ERRα ligand-binding pocket and the E3 ligase's recruitment domain, but not so long that it leads to unproductive binding or increased conformational flexibility that hinders stable ternary complex formation. nih.gov
Table 1: Effect of Linker Length on ERα PROTAC Efficacy
| Linker Length (atoms) | Degradation Efficacy | Reference |
| 9 | Sub-optimal | researchgate.netnih.gov |
| 12 | Effective | researchgate.netnih.gov |
| 16 | Optimal | researchgate.netnih.govscispace.com |
| 19 | Reduced | researchgate.netnih.gov |
| 21 | Reduced | researchgate.netnih.gov |
This table is based on data from ERα-targeting PROTACs, which serves as a relevant model for understanding the principles applicable to ERRα-targeting PROTACs.
Hydrophilicity: Linkers commonly incorporate polyethylene (B3416737) glycol (PEG) units to enhance solubility and reduce non-specific binding. However, excessive hydrophilicity can sometimes be detrimental. For example, replacing a nine-atom alkyl chain with three PEG units in a CRBN-recruiting PROTAC led to weaker degradation, suggesting that the introduction of oxygen atoms can negatively impact activity in some contexts. nih.gov The balance between hydrophilicity and lipophilicity is crucial for achieving good cell permeability and bioavailability. researchgate.net
Rigidity: The flexibility of the linker is another key parameter. While a flexible linker can allow for more conformational freedom to achieve a productive ternary complex, excessive flexibility can have an entropic cost. nih.gov Introducing rigid elements, such as phenyl rings, into a linker has been explored to pre-organize the PROTAC into a bioactive conformation. However, this strategy can also be detrimental. In one study, replacing a flexible PEG linker in an Androgen Receptor (AR)-targeting PROTAC with more rigid phenyl-containing linkers abolished its degradation activity, suggesting that a certain degree of flexibility was necessary for productive ternary complex formation. nih.gov
The composition of the linker can also influence cell permeability by affecting the molecule's ability to adopt conformations that shield polar surface area. nih.gov Studies on VHL-recruiting PROTACs have shown that linkers facilitating intramolecular hydrogen bonds and other non-covalent interactions can lead to folded conformations with lower polar surface area, which is correlated with higher cell permeability. nih.govresearchgate.net
The points at which the linker is attached to both the ERRα ligand and the E3 ligase ligand are critical for maintaining the binding affinity of each ligand for its respective protein and for achieving a productive orientation within the ternary complex. nih.govfrontiersin.org
An ideal attachment point should be a solvent-exposed region of the ligand that does not interfere with its key binding interactions. The choice of attachment point can significantly impact the degradation efficacy of the resulting PROTAC. researchgate.net For instance, in the development of ER-targeting PROTACs, attaching the linker to the N-terminus of a pentapeptide E3 ligase ligand resulted in superior degradation compared to attachment at the C-terminus. researchgate.netresearchgate.netnih.gov
For the ERRα ligand, the attachment point needs to be carefully selected to avoid disrupting the interactions within the ligand-binding domain of the receptor. creative-biolabs.com Similarly, for the E3 ligase ligand, the linker should be connected at a position that does not hinder its binding to the E3 ligase. nih.govfrontiersin.orgnih.gov The process of identifying optimal attachment points often involves synthesizing and evaluating a library of PROTACs with the linker attached at different positions on both ligands. nih.gov
Synthetic Strategies and Methodologies for Conjugate Assembly
The synthesis of ERRα ligand-linker conjugates, which are precursors to the final PROTAC molecules, involves multi-step chemical synthesis. chemscene.commedchemexpress.commedchemexpress.com These conjugates typically incorporate a ligand for ERRα and a linker with a reactive functional group for subsequent conjugation to an E3 ligase ligand. chemscene.commedchemexpress.commedchemexpress.com
The general synthetic approach involves the separate synthesis of the ERRα ligand and the linker, followed by their covalent attachment. The linker itself is often synthesized with orthogonal protecting groups to allow for selective deprotection and subsequent reaction with the E3 ligase ligand.
Commonly used reactions for assembling the final PROTAC from the ligand-linker conjugate and the E3 ligase ligand include:
Amide bond formation: This is a widely used method where a carboxylic acid on one component is coupled with an amine on the other using standard peptide coupling reagents like HATU or T3P. researchgate.net
Click chemistry: The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is another popular and highly efficient method for connecting the two parts of the PROTAC. researchgate.netx-chemrx.com
The synthesis of these complex molecules often requires careful planning and execution to ensure good yields and purity. nih.gov The development of modular and efficient synthetic strategies is an active area of research to streamline the production of PROTAC libraries for optimization studies. nih.govresearchgate.net
Mechanistic Elucidation of Errα Ligand Linker Conjugate Activity
Formation and Stabilization of the Ternary Complex (ERRα-Conjugate-E3 Ligase)
The foundational event in the mechanism of action for ERRα ligand-linker conjugates is the formation of a ternary complex, which consists of the Estrogen-Related Receptor Alpha (ERRα), the bifunctional conjugate molecule, and a recruited E3 ubiquitin ligase. This assembly is a critical prerequisite for the subsequent ubiquitination and degradation of ERRα. The stability of this complex is paramount and is influenced by a variety of factors, including the specific interactions between its components.
The conjugate itself is a heterobifunctional molecule, designed with two distinct heads: one that binds specifically to the ligand-binding domain of ERRα and another that recruits a specific E3 ligase. nih.gov The linker region connecting these two heads plays a crucial role, not only in bridging the two proteins but also in optimizing their relative orientation to facilitate a productive interaction.
Cooperative Binding Interactions within the Ternary Complex
The stability of the ERRα-conjugate-E3 ligase ternary complex is significantly influenced by cooperative binding interactions. nih.gov Cooperativity, in this context, refers to the phenomenon where the binding of one component of the complex influences the binding affinity of the other. This can be either positive, where the binding of the first molecule increases the affinity for the second, or negative, where it decreases the affinity.
The cooperativity (denoted as α) can be quantified as the ratio of the equilibrium association constant of the E3 ligase binding to the conjugate-ERRα binary complex to that of the E3 ligase binding to the conjugate alone. nih.gov A value of α greater than 1 indicates positive cooperativity, leading to a more stable ternary complex. nih.gov
E3 Ligase Recruitment and Induced Ubiquitination of ERRα
Following the formation of the ternary complex, the recruited E3 ubiquitin ligase is brought into close proximity with ERRα, initiating the process of ubiquitination. nih.gov This is a critical step where the conjugate molecule acts as a molecular matchmaker, inducing a proximity-driven enzymatic reaction that would not otherwise occur. The E3 ligase, a key component of the ubiquitin-proteasome system, facilitates the transfer of ubiquitin molecules to the target protein. nih.gov
The process begins with the activation of a ubiquitin-activating enzyme (E1), which then transfers ubiquitin to a ubiquitin-conjugating enzyme (E2). youtube.com The E2 enzyme, in complex with the recruited E3 ligase, then transfers the ubiquitin to the target protein, in this case, ERRα. nih.govyoutube.com
Role of E3 Ligase Active Site Proximity to ERRα Lysine (B10760008) Residues
The efficiency and specificity of ERRα ubiquitination are critically dependent on the spatial arrangement of the E3 ligase's active site relative to accessible lysine residues on the surface of ERRα. nih.govnih.gov The linker of the conjugate plays a pivotal role in dictating this proximity. Its length and flexibility determine the possible orientations of the E3 ligase, thereby influencing which lysine residues on ERRα are preferentially ubiquitinated. researchgate.net
The E3 ligase itself plays a crucial role in determining the site of ubiquitination. nih.gov By bringing the E2-ubiquitin conjugate into a specific orientation with respect to the substrate, the E3 ligase directs the transfer of ubiquitin to particular lysine residues. youtube.com This specificity is a key feature of the targeted protein degradation mechanism.
Characteristics of Ubiquitin Chain Formation (e.g., K48-linked polyubiquitination) on ERRα
The type of ubiquitin chain assembled on ERRα is a critical determinant of its subsequent fate. For proteasomal degradation to occur, a polyubiquitin (B1169507) chain is typically required. Specifically, K48-linked polyubiquitination, where ubiquitin molecules are linked via the lysine residue at position 48, is a strong signal for degradation by the 26S proteasome. nih.gov
The formation of these K48-linked chains is a dynamic process. It is thought that an initial monoubiquitination event may be followed by the processive addition of further ubiquitin molecules to form the polyubiquitin chain. nih.gov The specific E3 ligase recruited by the conjugate can influence the type of ubiquitin linkage, thereby ensuring that the appropriate degradation signal is attached to ERRα.
Proteasome-Mediated Degradation of Ubiquitinated ERRα
Once ERRα is tagged with a K48-linked polyubiquitin chain, it is recognized as a substrate for the 26S proteasome, the cell's primary machinery for protein degradation. nih.govmiami.edu The proteasome is a large, multi-subunit protease complex that unfolds and degrades ubiquitinated proteins into small peptides. embopress.org
The process begins with the recognition of the polyubiquitin chain by subunits of the 19S regulatory particle of the proteasome. The ubiquitinated ERRα is then deubiquitinated, unfolded, and translocated into the 20S core particle, where it is proteolytically cleaved. This degradation is an ATP-dependent process.
Inhibitors of the proteasome, such as MG132 and lactacystin, have been shown to block the degradation of ERRα, confirming the involvement of the ubiquitin-proteasome pathway in this process. nih.govmiami.edu
Catalytic Turnover and Mechanism of Action of the Conjugate
A key feature of ERRα ligand-linker conjugates is their catalytic mode of action. nih.govmiami.edu After the ubiquitinated ERRα is targeted to the proteasome for degradation, the conjugate molecule is released and can then bind to another molecule of ERRα and recruit another E3 ligase, initiating a new cycle of degradation. nih.gov
This catalytic turnover allows a single molecule of the conjugate to induce the degradation of multiple molecules of ERRα. The efficiency of this catalytic cycle is influenced by the rates of ternary complex formation and dissociation, as well as the rate of ubiquitination and subsequent degradation of the target protein. The stability of the ternary complex, as influenced by cooperativity, plays a direct role in the rate of catalytic turnover. nih.gov
This catalytic mechanism distinguishes these conjugates from traditional inhibitors that require stoichiometric binding to their target. This allows for potent and sustained degradation of the target protein at substoichiometric concentrations of the conjugate.
Concentration-Dependent Phenomena: The Hook Effect
A characteristic feature of Proteolysis Targeting Chimeras (PROTACs), including those derived from ERRα ligand-linker conjugates, is the "Hook Effect". This phenomenon describes a bell-shaped or biphasic dose-response curve where the efficacy of the PROTAC-mediated degradation of the target protein, in this case, Estrogen-Related Receptor Alpha (ERRα), decreases at high concentrations. nih.govgenedata.comnih.gov
The underlying mechanism of the Hook Effect is rooted in the equilibrium dynamics of the formation of the ternary complex, which consists of the target protein (ERRα), the PROTAC molecule, and an E3 ubiquitin ligase. nih.govresearchgate.net For productive degradation to occur, this ternary complex must form, allowing the E3 ligase to ubiquitinate the target protein, thereby marking it for proteasomal degradation.
At optimal concentrations, the PROTAC molecule effectively bridges ERRα and the E3 ligase, facilitating the formation of the crucial ternary complex. However, at excessive concentrations, the PROTAC molecules can independently bind to either the ERRα protein or the E3 ligase, leading to the formation of non-productive binary complexes. nih.govnih.gov These binary complexes are unable to induce ubiquitination and subsequent degradation. The saturation of both the target protein and the E3 ligase with individual PROTAC molecules competitively inhibits the formation of the productive ternary complex, resulting in a diminished degradation effect at higher concentrations. nih.govresearchgate.net
The following interactive table presents hypothetical data to illustrate the Hook Effect for an ERRα degrader. This data demonstrates a typical biphasic response where the degradation of ERRα increases with the concentration of the degrader up to an optimal point, after which the degradation efficiency decreases as the concentration continues to rise.
| Concentration of ERRα Degrader (nM) | ERRα Degradation (%) |
|---|---|
| 1 | 15 |
| 10 | 45 |
| 50 | 85 |
| 100 | 95 |
| 500 | 70 |
| 1000 | 50 |
| 5000 | 30 |
| 10000 | 20 |
This concentration-dependent activity underscores the importance of careful dose-finding studies in the development and application of PROTAC-based therapeutics to ensure that the administered concentration falls within the optimal therapeutic window.
Biochemical and Biophysical Characterization of Errα Ligand Linker Conjugates
Quantitative Assessment of Target Engagement and Binding Affinities
A critical initial step in the characterization of ERRα ligand-linker conjugates is the quantitative measurement of their binding affinity to the target protein, ERRα. This is essential to ensure that the conjugate effectively engages the target. Various biophysical techniques are employed for this purpose, with the primary goal of determining the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), which are key indicators of binding strength. nih.gov
A study by Peng et al. in 2019 detailed the development of a series of novel ERRα degraders. nih.gov These degraders were synthesized by linking an ERRα inverse agonist to a ligand for the von Hippel-Lindau (VHL) E3 ligase. nih.gov The binding affinities of these PROTACs to ERRα were determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the inhibition of the interaction between ERRα and a peptide from its coactivator PGC-1α. nih.govmedchemexpress.com
The results indicated that the linkage of the VHL ligand via different linkers to the ERRα-binding moiety did not significantly compromise the binding affinity to ERRα. The tested compounds exhibited strong binding to ERRα, with IC50 values in the low nanomolar range. nih.gov For instance, a notable compound from this series, compound 6c (also known as PROTAC ERRα Degrader-3), demonstrated an IC50 value of 12.67 nM for the displacement of the PGC-1α peptide from ERRα. nih.govchemscene.com This confirmed that the designed conjugates retained high affinity for the target protein, a prerequisite for their degradation activity. nih.gov
Table 1: Binding Affinities of Selected ERRα Ligand-Linker Conjugates
| Compound | Linker Type | IC50 (nM) for ERRα Binding | Reference |
|---|---|---|---|
| C29_PROTAC (3) | - | 8.0 | nih.gov |
| 6a | PEG2 | 9.33 | nih.gov |
| 6b | PEG3 | 5.33 | nih.gov |
| 6c (PROTAC ERRα Degrader-3) | PEG4 | 12.67 | chemscene.com |
| 6d | PEG5 | 8.67 | nih.gov |
| 6e | Alkyl C4 | 10.33 | nih.gov |
Data sourced from Peng et al. (2019). The IC50 values were determined by a TR-FRET assay measuring the inhibition of ERRα and PGC-1α peptide interaction.
It is important to note that while "ERRα Ligand-Linker Conjugates 1" is described as a precursor for the synthesis of "PROTAC ERRalpha Degrader-1" which recruits the MDM2 E3 ligase, specific binding affinity data for this particular conjugate is not publicly available. medchemexpress.commedchemexpress.compromega.com
Determination of Ternary Complex Affinity, Formation, and Cooperativity
The primary mechanism of action for these conjugates involves the formation of a ternary complex, consisting of the ERRα target protein, the ligand-linker conjugate, and an E3 ubiquitin ligase. creative-biolabs.comnih.gov The stability and efficiency of the formation of this complex are critical determinants of the degrader's potency. creative-biolabs.com Cooperativity (α) is a key parameter in this context, quantifying the extent to which the binding of one protein partner to the conjugate enhances or diminishes the affinity for the other. Positive cooperativity (α > 1) signifies a more stable ternary complex and is often correlated with more efficient degradation. promega.comcreative-biolabs.com
While the study by Peng et al. confirmed that the degradation of ERRα by their developed PROTACs is dependent on the formation of a ternary complex, specific quantitative data on the affinity and cooperativity of this complex for ERRα degraders are not extensively available in the public domain. nih.govbio-techne.com
Several biophysical assays are instrumental in characterizing the formation and stability of the ternary complex. nih.govfigshare.com These techniques are often used to measure the proximity between the target protein and the E3 ligase induced by the degrader.
Fluorescence Polarization (FP): This technique can be adapted to study ternary complex formation. medchemexpress.comglpbio.com In a typical setup, a fluorescently labeled version of the target protein or E3 ligase is used. The binding of the other components of the ternary complex leads to an increase in the molecular weight of the fluorescently labeled species, resulting in a change in the polarization of the emitted light. glpbio.com While FP is a powerful tool, specific FP data for ERRα-conjugate-E3 ligase complexes are not readily available.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): AlphaLISA is a bead-based assay that is highly suitable for studying ternary complex formation. biocat.comcnreagent.com In this assay, donor and acceptor beads are conjugated to antibodies or tags on the target protein and the E3 ligase. When the degrader brings the two proteins into close proximity (≤200 nm), the beads are brought together, leading to a luminescent signal. biocat.com This method allows for the sensitive detection and quantification of the ternary complex in a homogeneous format. biocat.comelifesciences.org
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is another proximity-based assay that is widely used to monitor ternary complex formation. nih.govnih.gov It involves labeling the target protein and the E3 ligase with a donor and an acceptor fluorophore, respectively. The formation of the ternary complex brings the fluorophores close enough for FRET to occur, resulting in a detectable signal. nih.gov The magnitude of the TR-FRET signal can be used to determine the potency of the degrader in inducing complex formation and can provide insights into the kinetics of this process. nih.gov
While these techniques are standard in the field of targeted protein degradation, the application and detailed results for specific ERRα ligand-linker conjugates are not yet broadly published.
In Vitro Ubiquitination Assays of ERRα
Following the formation of the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of ERRα. This polyubiquitination marks ERRα for degradation by the 26S proteasome. In vitro ubiquitination assays are crucial to confirm that the formed ternary complex is functional and can lead to the ubiquitination of the target protein.
These assays typically involve incubating the purified components of the ubiquitination machinery (E1 activating enzyme, E2 conjugating enzyme, E3 ligase, and ubiquitin) with the target protein (ERRα) and the ligand-linker conjugate. The reaction products are then analyzed by western blot using an antibody specific for ERRα. The appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated ERRα confirms the activity of the degrader.
The work by Peng and colleagues demonstrated that the degradation of ERRα by their VHL-recruiting PROTACs was blocked by a proteasome inhibitor, confirming the involvement of the ubiquitin-proteasome system. nih.gov However, detailed in vitro ubiquitination assays showing the direct polyubiquitination of ERRα mediated by these specific conjugates have not been published.
Structural Biology Approaches to Ternary Complex Understanding
Structural biology techniques provide invaluable high-resolution insights into the interactions within the ternary complex, guiding the rational design and optimization of ligand-linker conjugates.
X-ray crystallography can reveal the precise binding mode of the ligand-linker conjugate to ERRα and the E3 ligase, as well as the protein-protein interactions within the ternary complex. figshare.com These atomic-level details can explain the basis of cooperativity and guide the design of linkers that optimize the geometry of the ternary complex for efficient ubiquitination. To date, no crystal structures of an ERRα-ligand-linker conjugate in a ternary complex with an E3 ligase have been deposited in the public domain.
Cryo-electron microscopy (cryo-EM) is a powerful technique for studying the structure of large and dynamic macromolecular complexes, such as the entire ubiquitination and degradation machinery. Cryo-EM could potentially be used to visualize the entire ERRα-conjugate-E3 ligase complex, and even its interaction with the proteasome. While cryo-EM has been used to study the general machinery of endoplasmic reticulum-associated degradation (ERAD), there are currently no specific cryo-EM studies focused on the degradation of ERRα induced by ligand-linker conjugates.
Cellular and in Vitro Research Applications of Errα Ligand Linker Conjugates
Evaluation of ERRα Protein Degradation Efficacy and Potency (DC50, Dmax)
The effectiveness of ERRα ligand-linker conjugates is quantified by their degradation efficacy (Dmax), the maximum percentage of protein degradation achievable, and their potency (DC50), the concentration at which 50% of the target protein is degraded. rsc.org
Several studies have synthesized and evaluated series of ERRα PROTACs, demonstrating a range of degradation capabilities. For instance, a series of compounds with varying linker lengths and compositions were tested for their ability to degrade ERRα in MDA-MB-231 breast cancer cells. nih.gov One standout compound, 6c , which features a 4-carbon linker, showed exceptional potency with a D100 nM (percentage of degradation at 100 nM) of 96% and could induce approximately 39% degradation at a mere 10 nM. nih.gov In contrast, the initial ERRα PROTAC, compound 3 , only achieved about 40% degradation at 100 nM. nih.gov This highlights the critical role of the linker in optimizing degradation efficacy.
The choice of the E3 ligase ligand is also crucial. Studies with ERα degraders have shown that those co-opting the IAP family of ligases or the CRL2-VHL complex lead to the most complete degradation, sometimes achieving comparable Dmax values to clinical candidates, albeit with lower potency. biorxiv.org
Here is an interactive data table summarizing the degradation efficacy and potency of selected ERRα ligand-linker conjugates:
| Compound | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 6c | 4-carbon | <30 | 96 (at 100 nM) | MDA-MB-231 | nih.gov |
| Compound 6d | 5-carbon | Not Reported | Strong | MDA-MB-231 | nih.gov |
| Compound 6g | Oxygen-containing | Not Reported | 92 (at 100 nM) | MDA-MB-231 | nih.gov |
| Compound 6h | Alkyl ether | Not Reported | 89 (at 100 nM) | MDA-MB-231 | nih.gov |
| Compound 3 | Alkyl ether | Not Reported | ~40 (at 100 nM) | MDA-MB-231 | nih.gov |
| ERE-PROTAC | No linker | <5000 | >50 (at 5 µM) | MCF-7 | nih.gov |
Kinetic Profiling of ERRα Degradation in Cellular Contexts
Understanding the kinetics of ERRα degradation is essential for elucidating the mechanism of action of these conjugates. rsc.org Kinetic profiles track the protein level over time following treatment with a degrader. researchgate.netsemanticscholar.org
A time-course investigation of compound 6c revealed that it initiates ERRα degradation within 30 minutes of exposure in MDA-MB-231 cells, reaching its maximum effect at approximately 4 hours. nih.gov However, the protein levels began to recover after 48 hours, possibly due to the synthesis of new protein or cellular feedback mechanisms. nih.gov Similarly, ERE-PROTAC achieved maximum degradation of ERα in MCF-7 cells after 4 hours of treatment. nih.gov
The degradation process is often dependent on the proteasome system. Pre-treatment of MDA-MB-231 cells with the proteasome inhibitor Epoxomicin successfully rescued the ERRα degradation induced by compound 6c , confirming the involvement of the proteasome in the degradation mechanism. nih.gov
Assessment of Degradation Specificity and Selectivity
A critical aspect of developing ERRα degraders is ensuring their specificity and selectivity for the target protein to minimize off-target effects. researchgate.netbiorxiv.org The choice of the E3 ligase ligand can significantly influence the specificity of a PROTAC molecule. nih.gov
Studies have shown that it's possible to achieve selective degradation. For instance, in the context of IAP degraders, a hetero-PROTAC was developed that selectively degraded XIAP without affecting cIAP1 and cIAP2 at lower concentrations. nih.gov This highlights the potential for fine-tuning the selectivity of degraders.
To comprehensively assess off-target effects, global proteomics analysis is employed. nih.gov This technique allows for the quantification of thousands of proteins within a cell, providing a broad view of the proteome's response to a degrader. researchgate.netnih.gov
A proteomics platform has been developed to identify off-target proteins associated with protein-degrading therapies like PROTACs. researchgate.netbiorxiv.orgnih.gov This platform utilizes a panel of selected off-target proteins (SOTP) and a selection of cell lines to screen for unintended protein abundance changes. researchgate.netbiorxiv.org For example, a global proteome analysis in MM.1S cells treated with a hetero-PROTAC confirmed the selective degradation of XIAP, with no significant changes observed in the levels of other proteins like CRBN, IKZF1, IKZF3, and VHL. nih.gov This demonstrates the power of proteomics in validating the selectivity of degraders.
Modulation of ERRα Downstream Transcriptional Pathways and Target Gene Expression
ERRα functions as a transcription factor, and its degradation is expected to impact the expression of its downstream target genes. nih.gov ERRα can activate transcription through two main pathways: one involving the recruitment of the coactivator PGC-1α, which in turn recruits p300 and Mediator, and another involving a direct interaction with the general transcription factor TFIIH. nih.gov
Degradation of ERRα has been shown to effectively modulate these pathways. For example, compound 6c potently decreased the protein levels of ERRα downstream target genes, including ATP5B, medium-chain acyl CoA dehydrogenase (MCAD), and pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), in MDA-MB-231 cells after a 24-hour treatment. nih.gov In breast cancer cells, ERRα regulates the expression of vascular endothelial growth factor (VEGF), and its activation leads to increased VEGF mRNA expression and protein secretion. nih.gov Therefore, ERRα degraders could potentially inhibit angiogenesis by downregulating VEGF.
Furthermore, cholesterol has been identified as an endogenous ligand of ERRα, enhancing its transcriptional activity and promoting the expression of metabolic target genes in breast cancer cells. nih.govnih.gov Degradation of ERRα would be expected to counteract these effects.
Application in Various Cell Line Models (e.g., Breast Cancer Cell Lines)
ERRα ligand-linker conjugates have been extensively studied in various cell line models, particularly in breast cancer, where ERRα is often overexpressed and associated with a poor prognosis. nih.govnih.gov
MDA-MB-231 (Triple-Negative Breast Cancer): This cell line has been a workhorse for evaluating ERRα degraders. Studies with compounds like 6c have demonstrated potent and efficient ERRα degradation, leading to the downregulation of its target genes. nih.gov The migration of MDA-MB-231 cells is also dependent on ERRα. nih.gov
MCF-7 (ERα-Positive Breast Cancer): In this cell line, ERE-PROTAC has been shown to induce dose-dependent degradation of ERα. nih.gov Even in the absence of its ligand, estrogen, ERRα (apoERα) can regulate the transcription of numerous genes in MCF-7 cells. mdpi.com
T47D (ERα-Positive Breast Cancer): ERE-PROTAC has also been shown to successfully degrade ERα in a dose-dependent manner in T47D cells. nih.gov
ZR-75.1 (ERα-Positive Breast Cancer): This cell line has been used in network analysis to validate the regulatory networks of ERα. nih.gov
The sensitivity of breast cancer cells to ERRα antagonists correlates with their intrinsic ERRα activity, suggesting that degraders would be most effective in tumors with high ERRα activity. nih.gov
Development and Application of Photo-activatable ERRα Ligand-Linker Conjugates for Spatiotemporal Control
A novel and advanced application of ligand-linker conjugates is the incorporation of photo-activatable or photoremovable linkers. nih.gov This strategy offers spatiotemporal control over the degradation process, allowing researchers to trigger protein degradation at specific times and locations within a biological system using light. nih.gov
While specific examples of photo-activatable ERRα ligand-linker conjugates are not yet widely reported in the provided context, the general principle involves using light-sensitive moieties within the linker. nih.gov Upon irradiation with a specific wavelength of light, the linker cleaves, releasing the active degrader molecule. nih.gov This approach can significantly improve the pharmacokinetic properties of the conjugate and reduce off-target toxicities by ensuring that the drug is active only at the intended site. nih.gov
This technology holds great promise for precise in vitro and in vivo studies of ERRα function and for developing more targeted therapeutic strategies in the future.
Advanced Research Directions and Future Methodologies for Errα Ligand Linker Conjugates
Computational Design and Modeling for Conjugate Optimization
Computational tools have become indispensable for accelerating the design and refinement of ligand-linker conjugates, offering a rational alternative to traditional trial-and-error methods. nih.gov These approaches provide deep insights into the molecular interactions that govern conjugate efficacy.
The primary mechanism for many advanced conjugates, such as Proteolysis Targeting Chimeras (PROTACs), involves the formation of a ternary complex between the target protein (ERRα), the conjugate, and a recruited protein like an E3 ubiquitin ligase. The stability and conformation of this complex are critical for the conjugate's function.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another. In this context, docking is employed to model the formation of the ERRα-conjugate-E3 ligase ternary complex. nih.govresearchgate.net This process helps researchers visualize plausible binding modes and identify key amino acid residues that stabilize the complex. researchgate.net
Following docking, Molecular Dynamics (MD) simulations are performed to assess the stability and dynamics of the predicted ternary complexes over time. nih.govnih.gov These simulations model the atomic-level movements and interactions within the complex, providing a more realistic understanding of its behavior in a biological environment. researchgate.net Key metrics analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms from their initial position, indicating the structural stability of the complex. researchgate.netdovepress.com
Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the complex. researchgate.net
By integrating docking with MD simulations, researchers can validate the stability of computationally generated models and gain confidence in their predictive power for designing novel and effective degraders. nih.gov
| Computational Method | Application in Conjugate Design | Key Insights Provided |
| Molecular Docking | Predicts the three-dimensional structure of the ERRα-conjugate-E3 ligase ternary complex. | Identifies favorable binding poses, key intermolecular interactions (e.g., hydrogen bonds), and the overall geometry of the complex. researchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | Evaluates the stability and conformational dynamics of the docked ternary complex over a set period. | Assesses complex stability (RMSD), identifies flexible regions (RMSF), and confirms the persistence of crucial interactions. nih.govresearchgate.net |
| In Silico Virtual Screening | Screens large chemical libraries computationally to identify novel ligands for ERRα or the E3 ligase. | Rapidly identifies potential hit compounds with desirable binding characteristics, accelerating the discovery process. nih.govnih.gov |
This table provides a summary of key computational tools and their applications in the design of ERRα ligand-linker conjugates.
The discovery of potent and selective ligands for both ERRα and the recruited protein is the foundation of conjugate design. In silico virtual screening has emerged as a powerful strategy to accelerate this discovery phase. nih.govnih.gov This process involves computationally screening vast databases of chemical compounds (such as the ZINC database) to identify molecules that are predicted to bind to the target protein. dovepress.com
Once promising ligands are identified, computational methods are again used to design and optimize the linker that connects them. The composition and length of the linker are critical factors that influence the physicochemical properties and biological activity of the final conjugate. nih.gov Historically, simple polyethylene (B3416737) glycol (PEG) and alkyl chains were favored for their synthetic tractability. arxiv.org However, research is now shifting towards more sophisticated linker designs that can improve properties like metabolic stability and cell permeability. Computational modeling allows for the exploration of diverse linker structures, moving beyond empirical methods to a more rational design process. arxiv.orgnih.gov
Innovation in Linker Design and Chemistry
A significant innovation in linker technology is the development of conjugates that can be controlled by external stimuli, particularly light. nih.govPhoto-switchable linkers incorporate photoresponsive chemical groups that change their structure upon irradiation with a specific wavelength of light. nih.gov This structural change can be used to "turn on" or "turn off" the activity of the conjugate, offering precise spatiotemporal control over its function. nih.govnih.gov
For example, linkers containing moieties like coumarin (B35378) or ortho-nitrobenzyl (ONB) groups can be designed to be cleaved upon exposure to UV light. nih.gov This light-triggered release of the active component can minimize off-target effects and improve the therapeutic index. Such "photocaged" conjugates remain inactive until they reach the target tissue, where they can be activated by a focused light source. nih.gov This approach holds promise for enhancing the precision of targeted therapies.
Researchers are exploring linker architectures that move beyond simple linear chains to more complex branched and multi-valent designs. While linear linkers made of alkyl or PEG chains have been common, more rigid structures incorporating heterocyclic scaffolds (e.g., piperazine) are being used to optimize the orientation of the two ligands and improve potency. nih.gov
Branched or multi-valent linkers can present multiple copies of a ligand, potentially increasing the avidity of the conjugate for its target. In other therapeutic areas, such as nanoparticle-based drug delivery, the careful design of peptide linkers—controlling for length and charge—has been shown to be crucial for optimizing the presentation of ligands and enhancing cellular uptake. nih.gov Applying these principles to ERRα conjugates could lead to the development of molecules with superior binding properties and enhanced efficacy.
| Linker Technology | Description | Potential Advantage for ERRα Conjugates |
| Photo-Switchable Linkers | Incorporates light-sensitive chemical groups (e.g., coumarin, ONB) that allow the conjugate's activity to be controlled by light. nih.gov | Provides spatiotemporal control, potentially reducing systemic toxicity and enabling precise activation at the target site. nih.govnih.gov |
| Branched/Multi-valent Architectures | Employs non-linear linker structures to present ligands in a specific spatial arrangement or to display multiple ligands. | Can improve binding affinity and avidity, pre-organize the conjugate for optimal ternary complex formation, and enhance overall potency. nih.gov |
| Metabolically Stable Linkers | Replaces chemically labile groups (e.g., certain esters) with more robust moieties (e.g., amides, heterocycles). arxiv.org | Increases the conjugate's stability in blood plasma, improving its pharmacokinetic profile and reducing premature degradation. itn.pt |
This table summarizes innovative linker technologies being explored to enhance the function and stability of ligand-linker conjugates.
Strategies to Address Potential In Vitro-In Vivo Disconnects Related to Conjugate Stability
A significant challenge in drug development is the "in vitro-in vivo disconnect," where a compound that is effective in a controlled lab setting (in vitro) fails to perform as expected in a living organism (in vivo). For ligand-linker conjugates, this disconnect is often due to poor metabolic stability. itn.ptresearchgate.net
An ideal linker must be sufficiently stable in the bloodstream to allow the conjugate to reach its target tissue intact. itn.pt Premature cleavage of the linker can lead to the systemic release of the active components, causing off-target toxicity and reducing the concentration of the conjugate at the desired site of action. itn.pt
Strategies to enhance conjugate stability focus on rational linker design:
Chemical Modification: The atomic composition of the linker can have a significant impact on its stability and the conjugate's activity. For instance, replacing metabolically weak bonds with more stable ones, such as substituting certain ester bonds with amides, can improve permeability and cellular activity. arxiv.org Similarly, incorporating motifs like heterocyclic rings can enhance metabolic stability. nih.gov
Balanced Lability: The linker must strike a balance between stability in circulation and lability within the target cell. itn.pt It needs to be robust enough to withstand plasma enzymes but susceptible to cleavage by enzymes or conditions specific to the intracellular environment of the target cell, ensuring the release of the active payload only where it is needed. itn.ptresearchgate.net
By focusing on these advanced design principles, researchers aim to develop next-generation ERRα ligand-linker conjugates with improved stability, better pharmacokinetic properties, and a higher probability of translating in vitro success into in vivo efficacy.
Exploration of Alternative E3 Ligases for Expanding ERRα Degradation Strategies
The majority of current PROTACs, including those targeting ERRα, rely on a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). researchgate.netwisc.eduacs.org While effective, this reliance presents limitations, as the expression levels of these ligases can vary across different cell types and disease states. researchgate.net For instance, some cancer cells exhibit low levels of VHL, which would render VHL-recruiting PROTACs ineffective. researchgate.net To overcome this and broaden the therapeutic potential of ERRα degraders, researchers are actively exploring the vast landscape of over 600 known human E3 ligases. mdpi.com
The expansion of the E3 ligase toolbox is a critical area of research. nih.govdigitellinc.comtechnologynetworks.com The rationale is that different E3 ligases may offer distinct advantages in terms of tissue specificity, degradation efficiency, and the ability to circumvent resistance mechanisms. mdpi.com For example, recruiting a tissue-specific E3 ligase could lead to more targeted degradation of ERRα in diseased tissues while sparing healthy ones. mdpi.com
Several alternative E3 ligases are being investigated for their potential in TPD, including:
Mouse double minute 2 (MDM2) wisc.eduresearchgate.net
Cellular inhibitor of apoptosis (cIAP) wisc.eduresearchgate.net
RING finger protein 4 (RNF4) wisc.eduresearchgate.net
RING finger protein 114 (RNF114) wisc.edu
Kelch-like ECH-associated protein 1 (KEAP1) wisc.edu
Aryl hydrocarbon receptor (AhR) wisc.eduresearchgate.netnih.gov
Various DDB1-CUL4 associated factors (DCAFs) such as DCAF11, DCAF15, and DCAF16 wisc.edu
F-box proteins like FBXO21 digitellinc.com
TRIM family proteins such as TRIM33 nih.govmdpi.com
The discovery of small molecule ligands for these alternative E3 ligases is a key challenge and a significant focus of current research efforts. mdpi.comdigitellinc.com Computational methods, such as the E3 Ligase pocketOme navigaTor (ELIOT) platform, are being employed to identify new ligands by analyzing pocket similarities between different E3 ligases. nih.govmdpi.com This "scaffold-repurposing" strategy has shown promise in identifying ligands for novel E3 ligases like TRIM33. nih.govmdpi.com
A study demonstrated that an ERRα-targeting PROTAC utilizing a VHL ligand was effective, while versions with ligands for CRBN, MDM2, and IAP did not lead to ERRα degradation. rsc.org This highlights the importance of the specific E3 ligase in achieving successful degradation of a particular target. The development of a diverse panel of E3 ligase recruiters for ERRα will be instrumental in creating a more versatile and robust degradation platform.
Novel Approaches for Site-Specific E3 Ligase Recruitment to ERRα
The precise location on the target protein where the E3 ligase is recruited can significantly impact the efficiency of degradation. rsc.orgnih.gov Traditional PROTAC design involves linking an E3 ligase ligand to a known ligand of the target protein. rsc.org However, recent studies are exploring innovative methods for site-specific recruitment of E3 ligases to ERRα, independent of its natural ligand-binding pocket. rsc.orgnih.gov
One such approach involves the genetic incorporation of a reactive bioorthogonal handle, like a tetrazine-containing amino acid (TetF), at specific sites on the surface of ERRα. rsc.org This allows for the subsequent attachment of an E3 ligase ligand, such as a Cereblon (CRBN) ligand, to that specific location. rsc.org A study investigating this method on ERRα revealed that the degradation efficiency varied depending on the site of E3 ligase recruitment. rsc.org For instance, complete degradation was observed when the CRBN ligand was conjugated to the V299TetF mutant of ERRα, whereas degradation was less efficient for the H437TetF mutant. rsc.org This demonstrates that the spatial arrangement of the E3 ligase relative to the target protein is a critical determinant of degradation efficacy.
This site-specific recruitment strategy offers several advantages:
Overcoming Ligand Limitations: It enables the degradation of proteins for which no high-affinity small molecule binder is known. rsc.orgnih.gov
Optimizing Degradation: By testing different recruitment sites, researchers can identify the optimal geometry for ternary complex formation and subsequent ubiquitination. rsc.orgnih.gov
Expanding the Scope of Degradable Proteins: It opens up the possibility of degrading previously "undruggable" targets by simply changing the location of E3 ligase recruitment. rsc.org
Furthermore, this methodology has shown that even a target like DUSP6, for which a known small molecule inhibitor exists but does not lead to degradation when used in a PROTAC, can be efficiently degraded by recruiting an E3 ligase to a different, lysine-rich region of its surface. rsc.org This suggests that for ERRα, exploring recruitment sites beyond the ligand-binding domain could unlock new avenues for potent and selective degradation.
Development of ERRα Degraders as Chemical Probes and Conditional Functional Switches
ERRα degraders are emerging as powerful chemical probes to dissect the complex biological functions of this orphan nuclear receptor. nih.gov Unlike traditional inhibitors that only block a specific activity, degraders eliminate the entire protein, thereby ablating all its functions, including scaffolding and transcriptional regulation. nih.govnih.govnih.gov This comprehensive "knockdown" allows for a more thorough investigation of the physiological and pathological roles of ERRα. nih.gov For example, a potent and selective ERRα degrader, compound 6c , has been identified as a valuable tool for such studies. nih.gov
Moreover, the development of conditionally activated degraders is paving the way for their use as functional "off-switches" for ERRα. rsc.orgnih.gov These systems allow for precise temporal and spatial control over protein degradation. One innovative approach utilizes a "caged" PROTAC, such as PROTAC-2 , which is initially inactive. nih.gov Upon exposure to a specific stimulus, like UV light, the caging group is removed, releasing the active degrader, PROTAC-1 , which can then induce the degradation of ERRα. nih.gov This light-inducible system provides a high degree of control over the initiation of protein degradation.
Another strategy for conditional control involves the site-specific incorporation of a bioorthogonal handle on ERRα, as previously discussed. rsc.orgnih.govbiorxiv.org In this system, the protein is only targeted for degradation upon the administration of the corresponding E3 ligase ligand conjugate. rsc.orgnih.govbiorxiv.org This creates a small molecule-based conditional OFF switch with complete genetic specificity, as only the modified protein will be degraded. rsc.orgnih.govbiorxiv.org Such tools are invaluable for studying the dynamic processes regulated by ERRα and for validating it as a therapeutic target in various disease models.
Integration with Advanced Delivery Modalities for Targeted Degradation
A significant challenge in the clinical translation of PROTACs, including those targeting ERRα, is their often-unfavorable pharmacokinetic properties, such as poor solubility and low oral bioavailability. scinews.uznih.gov To address these limitations, researchers are integrating ERRα degraders with advanced delivery modalities. nih.govfrontiersin.org
Nanoparticle-based delivery systems offer a promising solution. frontiersin.orgnih.govbiorxiv.org Encapsulating ERRα degraders within nanoparticles, such as those made from lipids (LNPs) or polymers like poly(lactic-co-glycolic acid) (PLGA), can:
Improve solubility and stability in circulation. nih.gov
Enhance bioavailability. frontiersin.org
Enable passive targeting to tumors through the enhanced permeability and retention (EPR) effect. frontiersin.org
Allow for surface modification with targeting ligands for active delivery to specific cell types. nih.gov
Degrader-Antibody Conjugates (DACs) represent another sophisticated delivery strategy. scinews.uznih.govresearchgate.netpatsnap.com This approach involves conjugating an ERRα degrader to a monoclonal antibody that recognizes a specific antigen on the surface of target cells. scinews.uznih.govresearchgate.net The DAC is then internalized by the target cells, releasing the degrader payload to induce ERRα degradation. scinews.uznih.gov This strategy has been successfully demonstrated for the delivery of ERα degraders using antibodies targeting HER2. scinews.uznih.govresearchgate.net This targeted delivery can significantly enhance the therapeutic window by concentrating the degrader at the site of action and minimizing systemic exposure and potential off-target effects. patsnap.comnih.gov
These advanced delivery systems are poised to overcome the hurdles associated with the systemic administration of ERRα degraders, paving the way for their clinical application in treating diseases like breast cancer and metabolic disorders. nih.govscinews.uzfrontiersin.org
Concluding Remarks and Future Perspectives in Errα Ligand Linker Conjugate Research
Summary of Key Achievements in ERRα Targeted Degradation
The primary achievement in the field of ERRα targeted degradation has been the successful design and synthesis of potent and selective ERRα degraders using the Proteolysis Targeting Chimera (PROTAC) technology. nih.gov PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. researchgate.netnih.gov This approach has proven effective for ERRα, with several key accomplishments:
Development of Potent Degraders: Researchers have successfully created ERRα PROTACs capable of inducing significant degradation of the ERRα protein at low nanomolar concentrations. nih.govmedchemexpress.com For instance, certain compounds can degrade over 80% of ERRα protein at a concentration of 30 nM. nih.govmedchemexpress.com
Demonstration of Selectivity: These degraders have shown selectivity for ERRα over other ERR isoforms (β and γ), which is crucial for minimizing off-target effects. medchemexpress.com
Mechanism of Action Validation: Studies have confirmed that the degradation of ERRα by these conjugates is dependent on the formation of a ternary complex between ERRα, the PROTAC, and an E3 ligase (such as von Hippel-Lindau (VHL) or MDM2), and is mediated by the ubiquitin-proteasome system. nih.govmedchemexpress.com
Targeting Different Domains: Innovations include the development of PROTACs that target the DNA-binding domain (DBD) of ERRα, offering a potential strategy to overcome drug resistance associated with mutations in the ligand-binding domain (LBD). nih.gov
Biological Impact: The degradation of ERRα has been shown to downregulate its downstream target genes involved in metabolic processes, such as ATP5B, medium-chain acyl CoA dehydrogenase (MCAD), and pyruvate (B1213749) dehydrogenase kinase 4 (PDK4). medchemexpress.com
These achievements have established a strong foundation for the use of ERRα ligand-linker conjugates as powerful tools to study the biology of ERRα and as potential therapeutic agents.
Identification of Remaining Challenges and Unexplored Opportunities
Despite the significant progress, several challenges and unexplored opportunities remain in the field of ERRα ligand-linker conjugate research:
Challenges:
Optimizing Linker Properties: The nature and length of the linker connecting the ERRα ligand and the E3 ligase-recruiting moiety are critical for the efficiency of ternary complex formation and subsequent degradation. nih.govnih.gov Further optimization is needed to enhance stability, solubility, and cell permeability.
Overcoming the "Hook Effect": At high concentrations, some PROTACs can exhibit a "hook effect," where the formation of binary complexes (PROTAC-ERRα or PROTAC-E3 ligase) dominates over the productive ternary complex, leading to reduced degradation. nih.gov
Understanding Resistance Mechanisms: As with any targeted therapy, the potential for resistance to ERRα degraders exists. This could arise from mutations in ERRα, the E3 ligase, or other components of the ubiquitin-proteasome system.
In Vivo Delivery and Pharmacokinetics: Achieving optimal in vivo delivery, stability, and pharmacokinetic profiles for these conjugates remains a significant hurdle. researchgate.netnih.gov
Unexplored Opportunities:
Exploring Different E3 Ligases: While VHL and MDM2 have been successfully utilized, there is an opportunity to explore other E3 ligases for recruiting ERRα, which could lead to improved degradation profiles or tissue-specific effects. medchemexpress.comnih.gov
Development of Photo-controllable PROTACs: The creation of photocleavable "caged" PROTACs allows for precise spatial and temporal control of ERRα degradation, offering a powerful tool for research. nih.gov
Combination Therapies: Investigating the synergistic effects of ERRα degraders with other therapeutic agents could lead to more effective treatment strategies for complex diseases like cancer. nih.gov
Targeting ERRα in Non-Oncological Diseases: While much of the focus has been on cancer, the role of ERRα in metabolic disorders suggests that targeted degradation could be a viable therapeutic strategy for conditions like type 2 diabetes. nih.gov
Addressing these challenges and capitalizing on these opportunities will be crucial for advancing the field and translating the promise of ERRα ligand-linker conjugates into clinical applications.
Outlook on the Role of ERRα Ligand-Linker Conjugates as Advanced Research Tools
ERRα ligand-linker conjugates, particularly PROTACs, are poised to become indispensable research tools for dissecting the complex biology of ERRα. Their ability to induce rapid and selective protein knockdown offers several advantages over traditional genetic methods like siRNA or CRISPR.
Functional Genomics: These conjugates provide a means to study the acute consequences of ERRα depletion, allowing researchers to investigate its role in various cellular processes with high temporal resolution. nih.gov
Target Validation: The ability to rapidly degrade ERRα in cellular and animal models provides a robust method for validating it as a therapeutic target in different disease contexts. tandfonline.com
Understanding Post-Translational Modifications: By inducing degradation, these tools can help elucidate the interplay between ERRα and its various post-translational modifications. nih.gov
Dissecting Transcriptional Networks: Selective degradation of ERRα can help to unravel its specific contributions to the complex transcriptional networks that regulate metabolism and cell growth. nih.gov
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing ERRα Ligand-Linker Conjugates 1, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling the ERRα-targeting ligand to a PROTAC linker via carbodiimide-mediated amidation (e.g., EDC/HOBt) or nucleophilic substitution. For example, Ohoka et al. (2017b) achieved 64–98% yield using EDC/HOBt in DMF at 0°C–rt for 2 hours, followed by Boc deprotection with HCl/MeOH (17–90% yield) . Solvent choice (DMF vs. CPME) and temperature significantly impact reaction efficiency. Purification via reverse-phase HPLC is recommended to isolate the conjugate from unreacted intermediates .
Q. Which analytical techniques are essential for characterizing ERRα Ligand-Linker Conjugates 1?
- Methodological Answer : Key techniques include:
- Mass spectrometry (MS) : To confirm molecular weight (e.g., 507.49 g/mol for Cereblon-based conjugates) and linker-ligand connectivity .
- Nuclear magnetic resonance (NMR) : To verify functional group integration (e.g., PEG4 linkers) and ligand-linker bond formation .
- High-performance liquid chromatography (HPLC) : For purity assessment (>95% recommended for biological assays) .
Q. How do the physicochemical properties of the linker (e.g., PEG length) affect PROTAC assembly and solubility?
- Methodological Answer : Hydrophilic linkers like PEG4 enhance solubility and reduce aggregation in aqueous buffers. For instance, m-PEG4-C6-phosphonic acid ethyl ester improves cellular uptake by balancing hydrophilicity and membrane permeability . Linker length optimization (e.g., 4–8 PEG units) is critical for maintaining ternary complex stability between ERRα, the conjugate, and E3 ligases like MDM2 .
Advanced Research Questions
Q. How can researchers optimize linker length and flexibility to maximize ERRα degradation efficiency?
- Methodological Answer : Systematic screening using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) can quantify binding affinity changes with varying linker lengths. For example, Yang et al. (2019) achieved ≥70% degradation in SW1573 cells by testing linkers with 10–20 Å spacing to accommodate MDM2-ERRα spatial requirements . Computational modeling (e.g., molecular dynamics simulations) further predicts optimal linker conformations .
Q. What experimental strategies address contradictory data in degradation kinetics (e.g., variable IC50 values across cell lines)?
- Methodological Answer : Contradictions often arise from differences in E3 ligase expression or proteasome activity. To resolve this:
- Normalize data : Measure endogenous MDM2/CRBN levels via Western blot .
- Use isogenic cell lines : Compare parental vs. CRISPR-edited cells lacking specific E3 ligases .
- Employ orthogonal assays : Combine cellular thermal shift assays (CETSA) with ubiquitination pull-downs to validate target engagement .
Q. How should researchers design experiments to assess off-target effects of ERRα Ligand-Linker Conjugates 1?
- Methodological Answer :
- Proteome-wide profiling : Use affinity-based chemoproteomics (e.g., pull-downs with biotinylated conjugates) to identify non-ERRα binding partners .
- Transcriptomic analysis : RNA-seq can reveal unintended gene expression changes after conjugate treatment .
- In vivo toxicity screens : Test conjugates in zebrafish or murine models to evaluate organ-specific toxicity linked to off-target degradation .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing dose-response relationships in ERRα degradation assays?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. For inconsistent replicates, apply outlier detection methods like Grubbs' test. Data normalization to housekeeping proteins (e.g., GAPDH) minimizes variability .
Q. How can researchers validate the specificity of ERRα degradation in complex biological systems?
- Methodological Answer :
- Rescue experiments : Co-treat with excess free ERRα ligand to compete for binding .
- Kinetic analysis : Compare degradation rates in wild-type vs. ERRα-knockout cells using SILAC (stable isotope labeling by amino acids in cell culture) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
